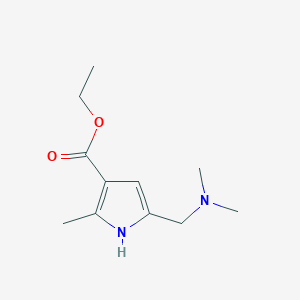![molecular formula C9H4N2O3 B12873177 2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
2-Cyanobenzo[d]oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanobenzo[d]oxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H4N2O3. It is part of the oxazole family, which is known for its diverse applications in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanobenzo[d]oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes with nitriles in the presence of a base, such as quaternary ammonium hydroxide . Another method includes the use of palladium-catalyzed direct arylation of oxazoles with aryl and heteroaryl bromides, chlorides, iodides, and triflates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of task-specific phosphine ligands and polar solvents can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyanobenzo[d]oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Substitution reactions, particularly at the nitrogen and oxygen atoms, are common.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, quaternary ammonium hydroxide, and various aryl and heteroaryl halides . The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted oxazoles, which have significant applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
2-Cyanobenzo[d]oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and cytotoxic activities.
Industry: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Cyanobenzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Cyanobenzo[d]oxazole-5-carboxylic acid can be compared with other similar compounds in the oxazole family, such as:
- 2-Aminobenzo[d]oxazole-5-carboxylic acid
- 2-Methylbenzo[d]oxazole-5-carboxylic acid
- 2-Phenylbenzo[d]oxazole-5-carboxylic acid
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of a cyano group and a carboxylic acid group in this compound contributes to its distinct properties and applications .
Eigenschaften
Molekularformel |
C9H4N2O3 |
|---|---|
Molekulargewicht |
188.14 g/mol |
IUPAC-Name |
2-cyano-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H4N2O3/c10-4-8-11-6-3-5(9(12)13)1-2-7(6)14-8/h1-3H,(H,12,13) |
InChI-Schlüssel |
LBBHCNIVZRJHDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(O2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Chloromethyl)benzo[d]oxazol-4-amine](/img/structure/B12873142.png)
![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)

![Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)



![4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)
